

Methods for reducing background growth on Aureobasidin A selection plates.

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Compound of Interest

Compound Name: Aureobasidin I

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Aureobasidin A Selection: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background growth on Aureobasidin A (AbA) selection plates.

Troubleshooting Guides

High background growth on Aureobasidin A selection plates can obscure true positive colonies and complicate screening experiments. The following guides address common causes of background growth and provide systematic solutions.

Issue 1: High incidence of small, fuzzy, or "satellite" colonies.

Possible Cause:

- Localized depletion of Aureobasidin A: Resistant colonies can deplete the antibiotic in their immediate vicinity, allowing non-resistant cells to grow as small "satellite" colonies around them.
- Low Aureobasidin A concentration: The concentration of AbA in the plates may be too low to effectively kill all sensitive cells.

- Prolonged incubation: Extended incubation times can lead to the breakdown of the antibiotic and the emergence of background growth.

Troubleshooting Steps:

- Optimize Aureobasidin A Concentration:
 - Perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific yeast strain.
 - Use a concentration of AbA that is 2-5 times the MIC for selection.
- Ensure Proper Plate Preparation:
 - Add Aureobasidin A to the molten agar when it has cooled to 50-55°C to prevent heat-induced degradation.[\[1\]](#)
 - Ensure even distribution of the antibiotic by gently swirling the agar before pouring the plates.
 - Pour plates on a level surface to ensure uniform agar depth.
- Control Incubation Time and Temperature:
 - Incubate plates at the optimal temperature for your yeast strain.
 - Monitor plates daily and pick colonies as soon as they are large enough to handle. Avoid incubating plates for longer than 3-5 days.[\[2\]](#)
- Re-streak Potential Positives:
 - To confirm resistance, re-streak colonies from the primary selection plate onto a fresh plate containing the same or a higher concentration of Aureobasidin A. Satellite colonies will not grow upon re-streaking.

Issue 2: Confluent lawn of growth or a high number of uniformly sized colonies.

Possible Cause:

- **Spontaneous Resistance:** Yeast cells can acquire spontaneous mutations that confer resistance to Aureobasidin A. The frequency of these mutations is generally low but can be a factor.
- **Ineffective Antibiotic:** The Aureobasidin A stock solution may have degraded, or the plates may have been prepared with an inactive batch of the antibiotic.
- **Incorrect Plate Preparation:** The Aureobasidin A may not have been added to the plates, or it was added at a significantly lower concentration than intended.

Troubleshooting Steps:

- **Verify Aureobasidin A Activity:**
 - Test the activity of your Aureobasidin A stock solution and prepared plates by plating a known sensitive (wild-type) yeast strain. No growth should be observed.
- **Review Plate Preparation Protocol:**
 - Double-check calculations for the amount of Aureobasidin A added to the media.
 - Ensure that the correct volume of the antibiotic stock solution was added.
- **Consider the Possibility of Spontaneous Mutants:**
 - If true positive colonies are expected to be rare, a higher than expected number of colonies could be spontaneous resistors. This is a known phenomenon where mutations in the AUR1 gene or overexpression of other genes like PDR16 can confer resistance.
 - Analyze a few of the background colonies by PCR and sequencing of the AUR1 gene to check for mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

A1: Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to yeast.[3][4] It works by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is essential for the synthesis of sphingolipids, a critical component of the yeast cell membrane.[2][5] This inhibition disrupts cell membrane integrity and leads to cell death.[2] The gene encoding IPC synthase in *Saccharomyces cerevisiae* is AUR1.[2][3]

Q2: How does the AUR1-C gene confer resistance to Aureobasidin A?

A2: The AUR1-C gene is a mutant version of the AUR1 gene that encodes a modified IPC synthase.[2][4] This altered enzyme is no longer inhibited by Aureobasidin A, allowing cells expressing AUR1-C to grow in the presence of the antibiotic.[2][4]

Q3: What is the recommended concentration of Aureobasidin A for selection?

A3: The optimal concentration of Aureobasidin A can vary depending on the yeast strain and the specific experimental conditions. However, a general starting range is 100-1000 ng/mL.[5] It is highly recommended to perform a dose-response (kill curve) experiment to determine the minimum inhibitory concentration (MIC) for your particular yeast strain. For selection, a concentration of 2-5 times the MIC is often used.

Q4: How should I prepare and store Aureobasidin A stock solutions and plates?

A4:

- Stock Solution: Dissolve lyophilized Aureobasidin A in absolute ethanol or methanol to a concentration of 0.5-5.0 mg/mL.[6][7] Store the stock solution at 4°C.[6][7]
- Plates: Add the Aureobasidin A stock solution to your molten agar medium after it has cooled to 50-55°C. Pour the plates and allow them to solidify. Store the plates at 4°C and use them within a few weeks for optimal performance.

Q5: Can I reuse Aureobasidin A plates?

A5: It is not recommended to reuse Aureobasidin A plates. The antibiotic can degrade over time, and repeated use may lead to an increased risk of contamination and a higher background of non-resistant colonies.

Q6: What are the main causes of background growth on Aureobasidin A plates?

A6: The primary causes of background growth include:

- **Satellite colonies:** Growth of non-resistant cells in areas where the antibiotic has been locally depleted by resistant colonies.
- **Spontaneous resistance:** The natural occurrence of mutations that confer resistance to Aureobasidin A.
- **Suboptimal antibiotic concentration:** Using a concentration of Aureobasidin A that is too low to effectively kill all sensitive cells.
- **Antibiotic degradation:** Improper storage or handling of Aureobasidin A or the selection plates.
- **Extended incubation:** Allowing plates to incubate for too long, which can lead to antibiotic breakdown and the emergence of background growth.

Data Presentation

Table 1: Recommended Aureobasidin A Concentrations

Yeast Strain	Suggested Starting Concentration (ng/mL)	Reference
Saccharomyces cerevisiae	100 - 1000	[5]
Pichia pastoris (GS115)	50 - 1000	[2]

Note: The optimal concentration should be empirically determined for each specific strain and experimental setup.

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of Aureobasidin A

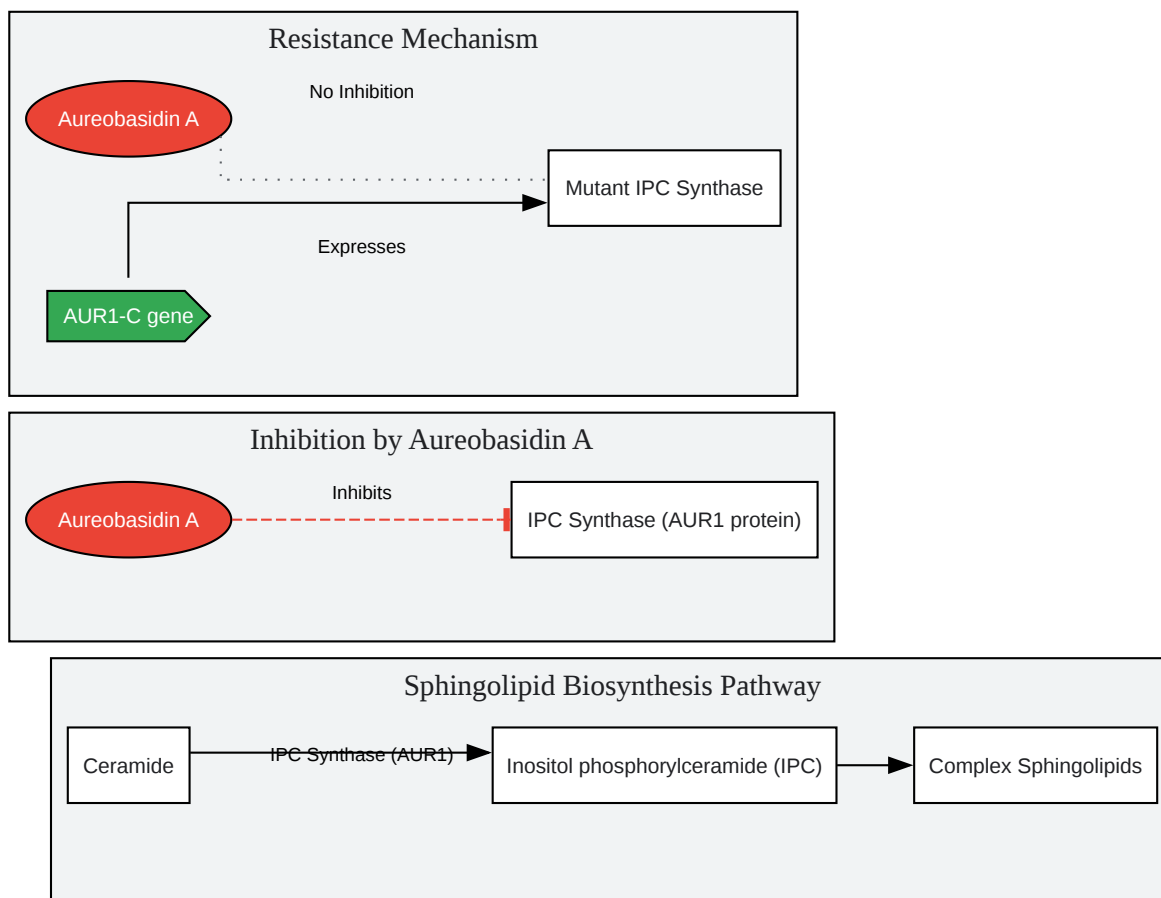
- **Prepare Yeast Culture:** Inoculate a single colony of your yeast strain into 5 mL of appropriate liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.
- **Prepare Serial Dilutions of Aureobasidin A:** Prepare a series of agar plates with varying concentrations of Aureobasidin A (e.g., 0, 50, 100, 200, 400, 800 ng/mL).
- **Plate Yeast Cells:** Dilute the overnight culture to an OD₆₀₀ of 0.1. Plate 100 µL of the diluted culture onto each of the prepared plates.
- **Incubate:** Incubate the plates at 30°C for 3-5 days.
- **Determine MIC:** The MIC is the lowest concentration of Aureobasidin A that completely inhibits the growth of the yeast strain.

Protocol 2: Preparation of Aureobasidin A Selection Plates

- **Prepare Agar Medium:** Prepare your desired agar medium (e.g., YPD agar) and autoclave.
- **Cool the Medium:** Place the autoclaved medium in a 55°C water bath until it equilibrates to this temperature.
- **Add Aureobasidin A:** Add the appropriate volume of your Aureobasidin A stock solution to the cooled agar to achieve the desired final concentration. Swirl the flask gently but thoroughly to ensure even mixing.
- **Pour Plates:** Pour the plates on a level surface and allow them to solidify completely.
- **Storage:** Store the plates at 4°C in a sealed bag to prevent drying.

Mandatory Visualization

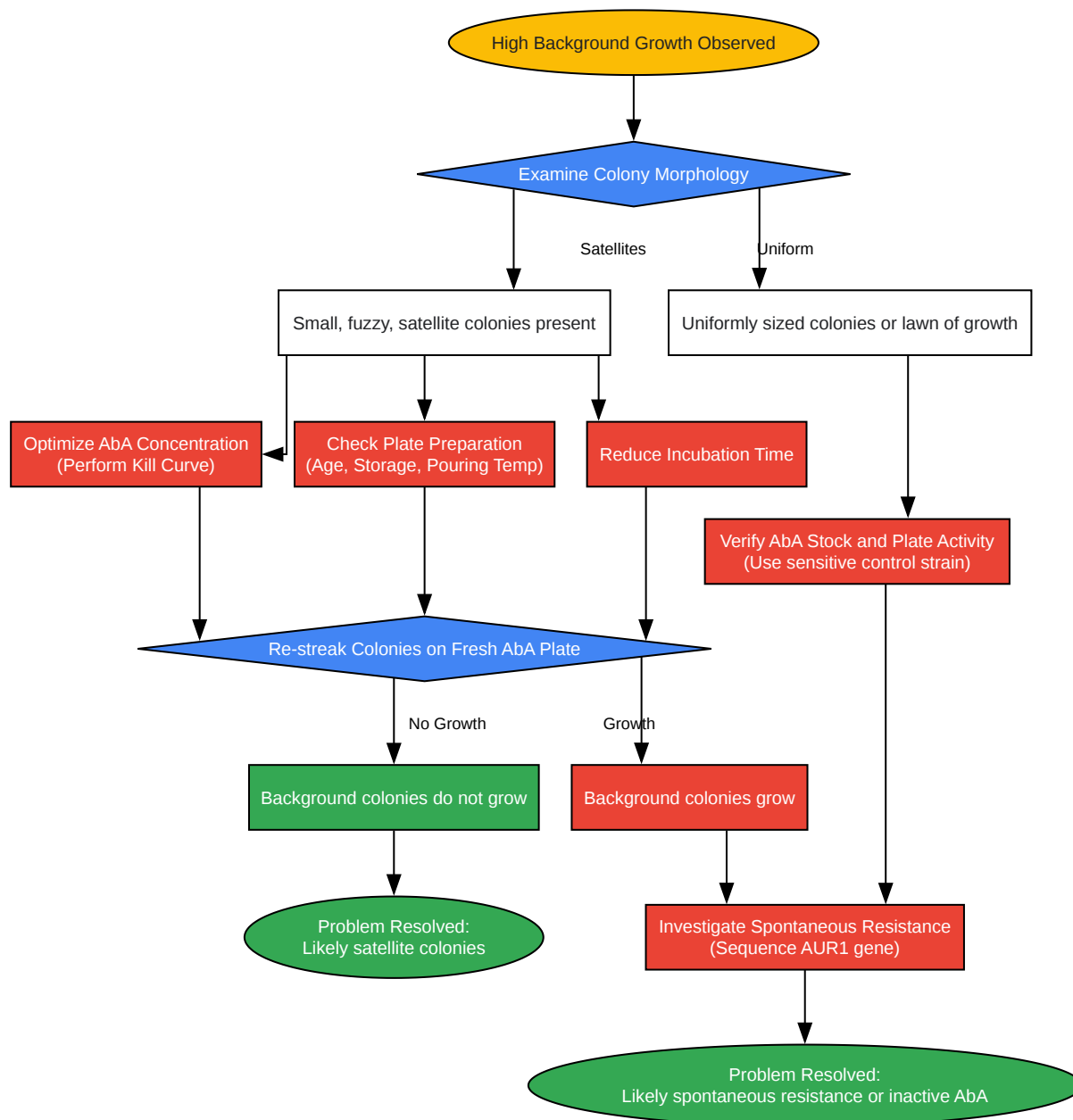
Diagram 1: Aureobasidin A Mechanism of Action and Resistance



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Caption: Mechanism of Aureobasidin A action and AUR1-C mediated resistance.

Diagram 2: Troubleshooting Workflow for High Background on AbA Plates



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Caption: A logical workflow for troubleshooting high background on Aureobasidin A plates.

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References

- 1. How to get rid of satellite colonies? - Molecular Cloning [protocol-online.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. takarabio.com [takarabio.com]
- 4. Aureobasidin A: selectable drug resistance for yeast [takarabio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. takara.co.kr [takara.co.kr]
- 7. takarabio.com [takarabio.com]
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